

Mass spectrometry analysis for confirmation of N-Boc-pyrrol-2(5H)-one

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Compound of Interest

Compound Name: *tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate*

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Mass Spectrometry Guide: Confirming N-Boc-pyrrol-2(5H)-one

This guide provides a comparative analysis of mass spectrometry data for the confirmation of N-Boc-pyrrol-2(5H)-one, a key intermediate in synthetic organic chemistry. Researchers, scientists, and drug development professionals can utilize this information for accurate compound identification and purity assessment. This document outlines expected fragmentation patterns, compares them with potential alternatives, and provides detailed experimental protocols.

Product Performance and Comparison

Mass spectrometry is a crucial technique for the structural confirmation of synthesized compounds like N-Boc-pyrrol-2(5H)-one. The identity of the compound is confirmed by observing the molecular ion peak and characteristic fragment ions. The tert-butoxycarbonyl (Boc) protecting group exhibits a well-defined fragmentation pattern, which serves as a primary diagnostic tool.

The primary fragmentation pathways for N-Boc protected compounds involve the loss of isobutylene (56 Da), a tert-butyl radical (57 Da), or the entire Boc group (101 Da). In the case of N-Boc-pyrrol-2(5H)-one, additional fragmentation of the lactam ring, such as the loss of carbon monoxide (CO), can be expected.

For comparative purposes, we consider two structurally related compounds that could be potential impurities or starting materials: N-Boc-pyrrole and N-Boc-pyrrolidine. Their distinct molecular weights and fragmentation patterns allow for unambiguous differentiation from N-Boc-pyrrol-2(5H)-one.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for the molecular ions and key fragments of N-Boc-pyrrol-2(5H)-one and its potential alternatives.

Compound	Molecular Formula	Molecular Weight (g/mol)	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z) and Corresponding Neutral Loss
N-Boc-pyrrol-2(5H)-one	C ₉ H ₁₃ NO ₃	183.21	184.0863	128.0604 (-C ₄ H ₈), 127.0526 (-C ₄ H ₉), 83.0500 (-Boc), 156.0914 (-CO)
N-Boc-pyrrole	C ₉ H ₁₃ NO ₂	167.21	168.0914	112.0655 (-C ₄ H ₈), 111.0577 (-C ₄ H ₉), 67.0400 (-Boc)
N-Boc-pyrrolidine	C ₉ H ₁₇ NO ₂	171.24	172.1281	116.0914 (-C ₄ H ₈), 115.0836 (-C ₄ H ₉), 71.0866 (-Boc)

Experimental Protocols

The following are generalized protocols for the analysis of N-Boc-pyrrol-2(5H)-one using Electrospray Ionization (ESI) Mass Spectrometry.

Sample Preparation

- **Dissolution:** Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of 1 mg/mL.
- **Dilution:** Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
- **Filtration:** Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

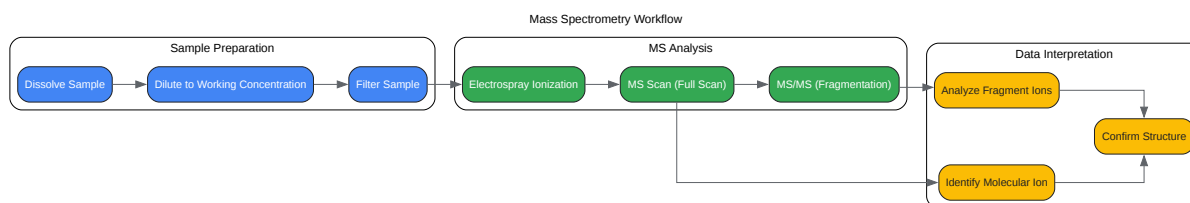
Mass Spectrometry Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended for accurate mass measurements.
- **Ionization Mode:** Positive ion mode is typically used for the analysis of N-Boc protected compounds as they readily form protonated molecules ($[M+H]^+$).
- **Infusion:** The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- **LC-MS:** For analysis of complex mixtures, coupling with a liquid chromatography system is recommended.
 - **Column:** A C18 reversed-phase column is suitable for separation.
 - **Mobile Phase:** A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - **Flow Rate:** 0.2-0.5 mL/min.
- **Mass Spectrometer Settings (Typical):**
 - **Capillary Voltage:** 3.5-4.5 kV
 - **Source Temperature:** 120-150 °C
 - **Desolvation Gas Flow:** 600-800 L/hr

- Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation)
- Collision Energy (for MS/MS): 10-30 eV (for fragmentation analysis)

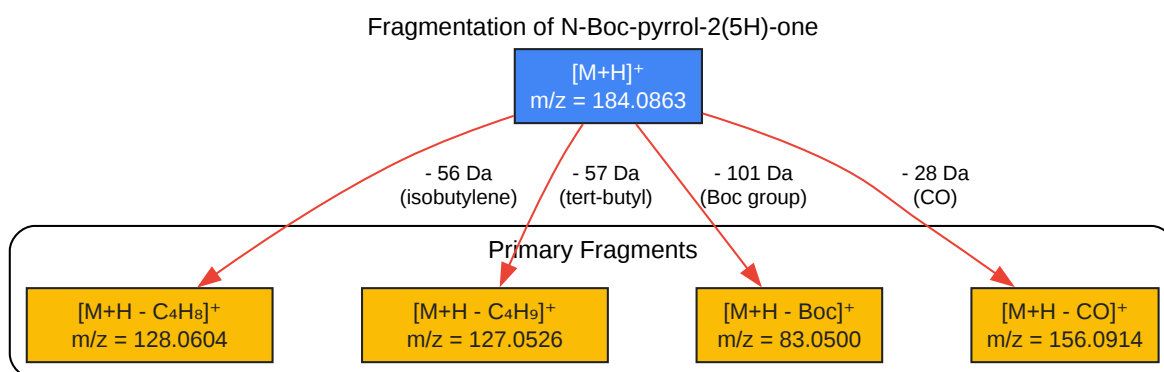
Visualizations

The following diagrams illustrate the logical workflow for sample analysis and the expected fragmentation pathway of N-Boc-pyrrol-2(5H)-one.



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Caption: Workflow for Mass Spectrometry Analysis.



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Caption: Predicted Fragmentation of N-Boc-pyrrol-2(5H)-one.

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